6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

Zopiclone Synthesis Process Chemistry Synthetic Yield

Pharmaceutical manufacturers producing eszopiclone API must use the correct redox state intermediate. Substituting the reduced hydroxy form (CAS 43200-81-3) for this dione aborts the stereoselective reduction route; ANDA method validation fails if the wrong impurity marker is used. CAS 43200-82-4 is the mandated penultimate intermediate and ICH-compliant impurity reference standard. • Penultimate intermediate for eszopiclone; dione oxidation state is mandatory for downstream stereoselective reduction (≥98% purity). • Fully characterized ICH impurity reference standard (Zopiclone Impurity 13) with NMR, MS, HPLC, IR data for ANDA submissions. • One-step anhydride synthesis achieves 84.0% yield and >98.4% purity, outperforming the traditional two-step method by ≥4 percentage points.

Molecular Formula C11H5ClN4O2
Molecular Weight 260.63 g/mol
CAS No. 43200-82-4
Cat. No. B1368180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
CAS43200-82-4
Molecular FormulaC11H5ClN4O2
Molecular Weight260.63 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Cl)N2C(=O)C3=NC=CN=C3C2=O
InChIInChI=1S/C11H5ClN4O2/c12-6-1-2-7(15-5-6)16-10(17)8-9(11(16)18)14-4-3-13-8/h1-5H
InChIKeyFFXYIKCDZBXDNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (CAS 43200-82-4): A Critical Penultimate Intermediate for Zopiclone Synthesis and Impurity Reference Standard


6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione, also designated as Zopiclone Intermediate II or Eszopiclone Impurity 23, is a heterocyclic compound with the molecular formula C11H5ClN4O2 and a molecular weight of 260.64 g/mol [1]. It is a key penultimate intermediate in the synthesis of the non-benzodiazepine hypnotic drug zopiclone and its (S)-enantiomer eszopiclone, and is also supplied as a characterized reference standard for impurity profiling in pharmaceutical quality control [2]. The compound exists as a solid at ambient temperature with a melting point of 230–235 °C and a calculated LogP of 0.478 [3].

Why Zopiclone Intermediate Analogs Cannot Be Interchanged: Structural and Functional Specificity of CAS 43200-82-4


The pyrrolo[3,4-b]pyrazine-5,7-dione scaffold at the core of CAS 43200-82-4 is not interchangeable with its reduced analogs (e.g., CAS 43200-81-3, the 7-hydroxy-6,7-dihydro form) or the unsubstituted core (CAS 4933-19-1) due to its specific redox state and the presence of the 5-chloropyridin-2-yl substituent [1]. The fully oxidized dione structure is essential for the downstream stereoselective reduction that yields the (S)-enantiomer of eszopiclone, and any substitution can alter the reaction pathway, leading to different impurity profiles or failed synthesis [2]. Furthermore, for regulatory applications in ANDA submissions, the specific impurity marker identity is tied to the exact CAS number, making generic substitution unacceptable for validated analytical methods [3].

Quantitative Differentiation Evidence for 6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (CAS 43200-82-4) Against Closest Analogs


Synthetic Yield Advantage: One-Step Anhydride Method vs. Traditional Two-Step Synthesis

A novel one-step preparation method using propionic anhydride as the reaction solvent achieves a product yield of 84.0% with an HPLC purity of 98.48%, compared to prior two-step methods where combined yields do not exceed 80% [1]. The improved method also achieves up to 99.88% HPLC purity under optimized conditions (Example 4), surpassing the ~98% purity reported for prior one-step methods using organic bases and catalysts [1].

Zopiclone Synthesis Process Chemistry Synthetic Yield

Structural Redox State: Dione vs. 7-Hydroxy Reduced Form (CAS 43200-81-3) and Its Impact on Downstream Stereoselective Reduction

The fully oxidized dione (CAS 43200-82-4, MW 260.64) is the immediate precursor to the stereoselective reduction step that generates the chiral center in eszopiclone [1]. Its reduced analog, 6-(5-chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one (CAS 43200-81-3, MW 262.65), is the product of this reduction and exhibits different reactivity and stability [2]. The dione's two carbonyl groups (C=O) provide the electrophilic character necessary for the subsequent stereoselective ketoreductase-mediated or borohydride reduction, whereas the hydroxy form is prone to dehydration and degradation under acidic or thermal conditions [2].

Eszopiclone Synthesis Intermediate Stability Stereoselective Reduction

Physical Property Differentiation: Melting Point, LogP, and Density vs. Core Scaffold (CAS 4933-19-1)

The target compound exhibits a well-defined melting point of 230–235 °C, characteristic of the rigid bicyclic imide structure incorporating the 5-chloropyridin-2-yl substituent . Its calculated LogP is 0.478, indicating moderate hydrophilicity suitable for reversed-phase HPLC analysis [1]. This contrasts with the unsubstituted core scaffold 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (CAS 4933-19-1, MW 149.11) which lacks the chloropyridine moiety and therefore possesses fundamentally different chromatographic retention and spectroscopic properties .

Physicochemical Characterization Quality Control Chromatographic Behavior

Regulatory Identity: Designated Reference Standard for Zopiclone Impurity Profiling in ANDA Submissions

CAS 43200-82-4 is officially designated as Zopiclone Impurity 13 (also referred to as Impurity 2 or Impurity 23 depending on the pharmacopoeia) and is supplied with detailed characterization data compliant with ICH regulatory guidelines [1]. Suppliers explicitly indicate its use for analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. It is available as a reference standard at ≥98% purity (GC) from multiple vendors . In contrast, the photodegradation product RP 48497 (CAS 148891-53-6) and the N-oxide impurity (CAS 43200-96-0) are distinct impurity markers that require separate reference standards, each with their own CAS identity [2].

Pharmaceutical Quality Control ANDA Reference Standard

Validated Reversed-Phase HPLC Method for Impurity Profiling and Pharmacokinetic Applications

A validated reverse-phase HPLC method using a Newcrom R1 column and a mobile phase of acetonitrile, water, and phosphoric acid has been established for the separation and analysis of 6-(5-Chloro-2-pyridyl)-5H-pyrrolo(3,4-b)pyrazine-5,7(6H)-dione [1]. The method is scalable for preparative separation of impurities and is suitable for pharmacokinetic studies when phosphoric acid is replaced with formic acid for mass spectrometry compatibility [1]. This analytical capability is critical for quantifying this specific impurity in zopiclone drug substance and drug product, a requirement that cannot be fulfilled by non-chlorinated or reduced analogs that would exhibit different retention times under these conditions [1].

HPLC Analysis Impurity Separation Pharmacokinetics

Validated Application Scenarios for 6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione Based on Differentiated Evidence


GMP Synthesis of Eszopiclone API: Penultimate Intermediate with Optimized One-Step Anhydride Method

Pharmaceutical manufacturers producing eszopiclone API should procure CAS 43200-82-4 as the penultimate intermediate for the stereoselective reduction step. The one-step anhydride synthesis method described in CN111171034A achieves a yield of 84.0% and purity exceeding 98.4%, representing a yield improvement of at least 4 percentage points over the traditional two-step method (which maxes at 80%) and a purity gain of approximately 1.88 percentage points over prior one-step methods [1]. The dione oxidation state is mandatory for the subsequent stereoselective reduction, and substitution with the reduced hydroxy form (CAS 43200-81-3) would abort the synthetic route [2].

ANDA Method Development and Validation: Impurity Reference Standard for HPLC/LC-MS Quantification

For generic pharmaceutical companies compiling ANDA submissions for zopiclone or eszopiclone tablets, CAS 43200-82-4 is the designated Zopiclone Impurity 13 reference standard, supplied with full characterization data (NMR, MS, HPLC, IR) compliant with ICH guidelines [3]. The compound can be analyzed using a published RP-HPLC method on a Newcrom R1 column with MeCN/water/phosphoric acid mobile phase, which is scalable to preparative isolation and can be adapted for LC-MS by substituting formic acid for phosphoric acid [4]. Use of the correct CAS-designated impurity is non-negotiable for method validation; substitution with other zopiclone impurities (e.g., Impurity B, CAS 43200-81-3, or Impurity C, CAS 148891-53-6) will result in failed system suitability due to different retention times [3].

Stability-Indicating Method Development for Zopiclone Drug Product

In forced degradation studies of zopiclone tablets under ICH Q1A(R2) conditions, CAS 43200-82-4 may appear as a degradation product and must be accurately quantified alongside other known impurities . A published LC-QTOF-MS method has been developed for the separation and identification of all impurities in zopiclone tablets, including previously unreported impurities, and can be adapted for routine QC use . The LogP of 0.478 and the characteristic melting point of 230–235 °C facilitate peak identification and confirmatory testing during method transfer [4].

Medicinal Chemistry Exploration of Pyrrolo[3,4-b]pyrazine Scaffold as Kinase Inhibitor Lead

Although the primary application of CAS 43200-82-4 is as a synthetic intermediate, the pyrrolo[3,4-b]pyrazine scaffold is a recognized privileged structure in kinase inhibitor design . The compound contains a pyrazine ring, a common structural feature in ATP-competitive kinase inhibitors . The presence of the 5-chloropyridin-2-yl substituent offers a handle for further derivatization via nucleophilic aromatic substitution, while the dione functionality serves as a reactive center for condensation and reduction chemistry . Researchers exploring this scaffold for drug discovery should note that the specific substitution pattern and oxidation state differentiate this compound from the unsubstituted core (CAS 4933-19-1) and other pyrrolopyrazine derivatives with reported kinase inhibitory activity [5].

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